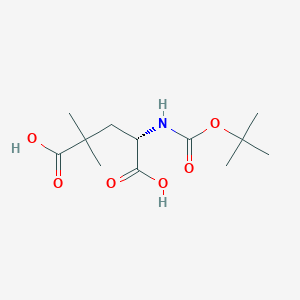

Acide N-Boc-4-diméthyl-L-glutamique

Vue d'ensemble

Description

L'acide azélaïque bishydroxamique est un composé connu pour ses applications potentielles dans divers domaines, notamment la médecine et l'industrie. Il s'agit d'un dérivé de l'acide azélaïque, qui est un acide dicarboxylique naturel présent dans les céréales comme le blé, le seigle et l'orge. L'acide azélaïque bishydroxamique est particulièrement reconnu pour son rôle d'inhibiteur de la désacétylase des histones, ce qui en fait un candidat prometteur pour la thérapie contre le cancer et d'autres applications médicales .

Applications De Recherche Scientifique

L'acide azélaïque bishydroxamique a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme agent chélatant.

Biologie : Étudié pour son rôle dans l'inhibition des désacétylases des histones, qui sont des enzymes impliquées dans la régulation de l'expression des gènes.

Industrie : Utilized in the production of biodegradable polymers and as an additive in lubricants and plasticizers.

5. Mécanisme d'action

Le mécanisme d'action de l'acide azélaïque bishydroxamique implique l'inhibition des désacétylases des histones (HDAC). En inhibant les HDAC, le composé empêche le retrait des groupes acétyle des protéines histones, ce qui conduit à une structure de chromatine ouverte et à une augmentation de l'expression des gènes. Ce mécanisme est particulièrement pertinent dans la thérapie anticancéreuse, car il peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Composés similaires :

Acide subéroylanilide hydroxamique : Another HDAC inhibitor with similar anticancer properties.

Trichostatine A : A well-known HDAC inhibitor used in research for its potent activity.

Acide hexanoïque : Structurally related to azelaic acid but with different biological activities.

Unicité : L'acide azélaïque bishydroxamique est unique en raison de ses deux groupes hydroxamiques, qui améliorent sa capacité à chélater les ions métalliques et à inhiber les HDAC. Cette double fonctionnalité en fait un composé polyvalent avec des applications en chimie médicinale et en procédés industriels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide azélaïque bishydroxamique implique généralement la réaction de l'acide azélaïque avec l'hydroxylamine dans des conditions contrôlées. Le processus commence par la préparation de l'acide azélaïque, qui peut être dérivé de l'acide oléique par ozonolyse . L'acide azélaïque est ensuite mis à réagir avec le chlorhydrate d'hydroxylamine en présence d'une base, comme l'hydroxyde de sodium, pour former l'acide azélaïque bishydroxamique. La réaction est généralement effectuée en milieu aqueux à une température comprise entre 50 et 70 °C.

Méthodes de production industrielle : La production industrielle de l'acide azélaïque bishydroxamique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final. Le mélange réactionnel est généralement soumis à des étapes de purification, notamment la cristallisation et la filtration, afin d'obtenir le composé pur.

Analyse Des Réactions Chimiques

Types de réactions : L'acide azélaïque bishydroxamique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oximes correspondantes.

Réduction : Les réactions de réduction peuvent convertir l'acide azélaïque bishydroxamique en ses amines correspondantes.

Substitution : Les groupes hydroxamiques peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Formation d'oximes.

Réduction : Formation d'amines.

Substitution : Formation d'acides hydroxamiques substitués.

Mécanisme D'action

The mechanism of action of azelaic bishydroxamic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Suberoylanilide hydroxamic acid: Another HDAC inhibitor with similar anticancer properties.

Trichostatin A: A well-known HDAC inhibitor used in research for its potent activity.

Hexanoic acid: Structurally related to azelaic acid but with different biological activities.

Uniqueness: Azelaic bishydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its ability to chelate metal ions and inhibit HDACs. This dual functionality makes it a versatile compound with applications in both medicinal chemistry and industrial processes.

Propriétés

IUPAC Name |

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYJNZPQOCDRFX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609833 | |

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217624-14-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine](/img/structure/B112168.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)

![3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol](/img/structure/B112171.png)